Methyl 5-cyanofuran-3-carboxylate
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Overview
Description
Methyl 5-cyanofuran-3-carboxylate: is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a cyano group at the 5-position and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-cyanofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyanofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 5-cyanofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 5-cyanofuran-3-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-cyanofuran-2-carboxylate: Similar structure but with the cyano group at the 2-position.
Ethyl 5-cyanofuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-aminofuran-3-carboxylate: Similar structure but with an amino group instead of a cyano group.
Uniqueness: Methyl 5-cyanofuran-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 5-cyanofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJLFSWAUMZOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the synthesis of Methyl 5-cyanofuran-3-carboxylate as described in the research?
A: The research highlights that the synthesis of this compound is not straightforward and involves unexpected reaction pathways. When researchers attempted to synthesize the compound via cyanation of methyl 5-chloromethylfuran-2-carboxylate, they observed the formation of unexpected byproducts. This was attributed to the "activated methylene group" of an intermediary furylacetonitrile compound formed in situ []. The research clarifies the structure of these byproducts, correcting previously reported errors in the literature [].
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